molecular formula C15H14Cl2N2O4S B11174027 Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11174027
M. Wt: 389.3 g/mol
InChI Key: OMRUGWZIVUJBNZ-UHFFFAOYSA-N
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Description

Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with an ethyl ester group, a dichlorophenoxyacetyl group, and an amino group. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Dichlorophenoxyacetyl Group: The dichlorophenoxyacetyl group can be introduced through an acylation reaction using 2,4-dichlorophenoxyacetic acid and a suitable acylating agent.

    Esterification: The final step involves the esterification of the thiazole derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as microbial cell wall synthesis or inflammatory pathways.

    Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxyacetyl group, in particular, may enhance its biological activity compared to other thiazole derivatives.

Properties

Molecular Formula

C15H14Cl2N2O4S

Molecular Weight

389.3 g/mol

IUPAC Name

ethyl 2-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C15H14Cl2N2O4S/c1-2-22-14(21)6-10-8-24-15(18-10)19-13(20)7-23-12-4-3-9(16)5-11(12)17/h3-5,8H,2,6-7H2,1H3,(H,18,19,20)

InChI Key

OMRUGWZIVUJBNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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